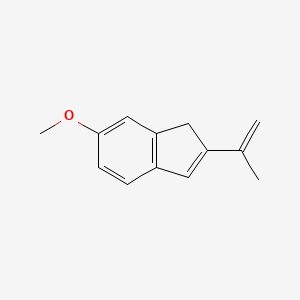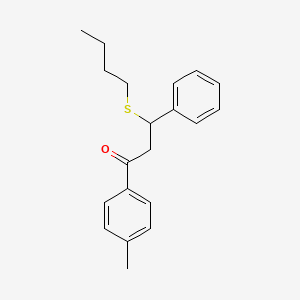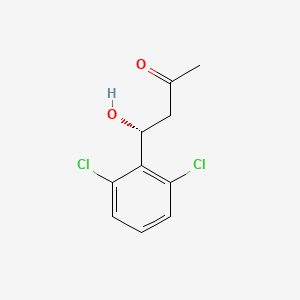
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene is an organic compound with a unique structure that includes a methoxy group and a prop-1-en-2-yl substituent on an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene can be achieved through several methods. One common approach involves the reaction of 1-isopropenyl-4-methoxybenzene with specific reagents under controlled conditions. For example, the reaction with [hydroxy(tosyloxy)iodo]benzene in methanol at room temperature yields the desired product with a high yield . Another method involves the use of oxone and sodium iodide in a mixture of water and acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Oxone and sodium iodide for oxidation reactions .
- Sodium borohydride for reduction reactions.
- Various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or aldehydes, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
科学的研究の応用
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene include:
- 2-(2-Phenylethyl)-4H-chromen-4-one
- 6-Methoxy-2-(2-phenylethyl)chromen-4-one
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone .
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy and prop-1-en-2-yl groups on the indene backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
819871-59-5 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
6-methoxy-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14O/c1-9(2)11-6-10-4-5-13(14-3)8-12(10)7-11/h4-6,8H,1,7H2,2-3H3 |
InChIキー |
PCRQPXLIBQQUDV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)


![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)



![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)


